molecular formula C12H12N2O3S B12930229 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate

2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate

Cat. No.: B12930229
M. Wt: 264.30 g/mol
InChI Key: CWHBONOCVLANKO-UHFFFAOYSA-N
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Description

2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate is a chemical compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate typically involves the reaction of phthalazine derivatives with appropriate reagents. One common method involves the reaction of phthalazin-1-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The acetate group can be substituted with other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate

InChI

InChI=1S/C12H12N2O3S/c1-8(15)16-6-7-17-11-9-4-2-3-5-10(9)12(18)14-13-11/h2-5H,6-7H2,1H3,(H,14,18)

InChI Key

CWHBONOCVLANKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=NNC(=S)C2=CC=CC=C21

Origin of Product

United States

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